molecular formula C13H24O11 B12320395 (3R,4R,5S,6R)-5-{[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-YL]oxy}-6-(hydroxymethyl)oxane-2,3,4-triol

(3R,4R,5S,6R)-5-{[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-YL]oxy}-6-(hydroxymethyl)oxane-2,3,4-triol

Cat. No.: B12320395
M. Wt: 356.32 g/mol
InChI Key: PDUNULQKKRPSLU-UHFFFAOYSA-N
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Description

2’-O-Methyllactose is a derivative of lactose, specifically methylated at the 2’ position. It is known for its role as a substrate and inhibitor of β-D-galactosidase from Escherichia coli

Chemical Reactions Analysis

2’-O-Methyllactose undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactone derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

2’-O-Methyllactose has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-O-Methyllactose involves its interaction with β-D-galactosidase. The methylation at the 2’ position alters the compound’s binding affinity and inhibitory properties. This modification can increase the abundance and lifetime of alternative RNA conformational states, thereby affecting the biological activities of RNAs . The molecular targets include the active sites of enzymes and specific RNA structures.

Comparison with Similar Compounds

2’-O-Methyllactose can be compared with other methylated lactose derivatives such as 2’,6’-di-O-methyllactose and 2’-O-benzyllactose. These compounds share similar structural features but differ in their specific methylation patterns and functional groups . The uniqueness of 2’-O-Methyllactose lies in its specific 2’ methylation, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H24O11

Molecular Weight

356.32 g/mol

IUPAC Name

5-[4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol

InChI

InChI=1S/C13H24O11/c1-21-11-7(17)6(16)4(2-14)23-13(11)24-10-5(3-15)22-12(20)9(19)8(10)18/h4-20H,2-3H2,1H3

InChI Key

PDUNULQKKRPSLU-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O

Origin of Product

United States

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